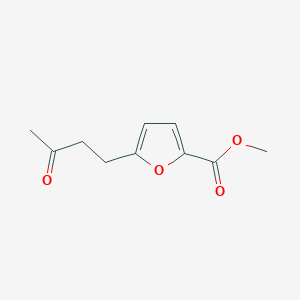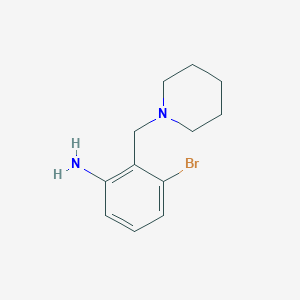![molecular formula C10H16FNO5 B13539211 (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)
(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a hydroxyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable amine and carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Flow chemistry techniques and continuous processing methods are often employed to enhance efficiency and yield .
化学反应分析
Types of Reactions
(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, OsO4, KMnO4
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom can lead to various substituted pyrrolidine derivatives.
科学研究应用
(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
作用机制
The mechanism by which (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-chloro-4-hydroxypyrrolidine-2-carboxylic acid
- (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-bromo-4-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
The presence of the fluorine atom in (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro and bromo analogs. This makes it particularly valuable in drug design and development.
属性
分子式 |
C10H16FNO5 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC 名称 |
(2R,3S,4S)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6+,7-/m0/s1 |
InChI 键 |
RORZWVGKOUJCPL-XVMARJQXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@H]1C(=O)O)F)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



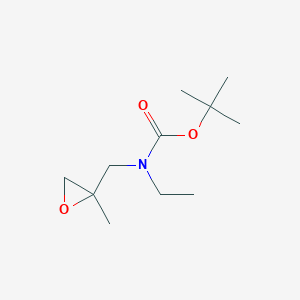
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
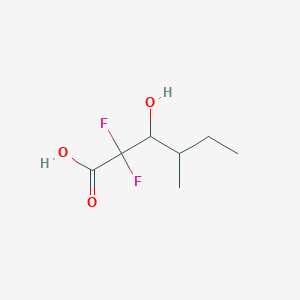
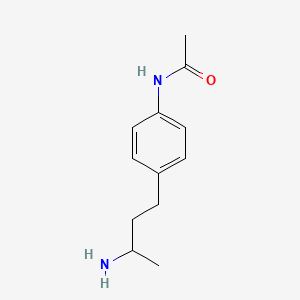
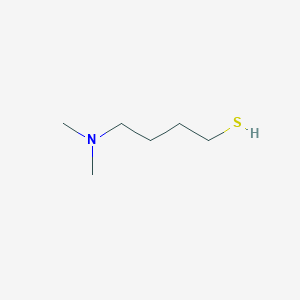


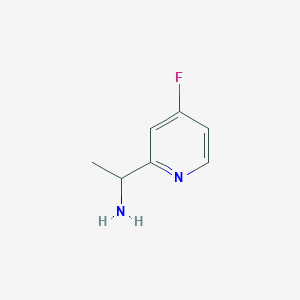
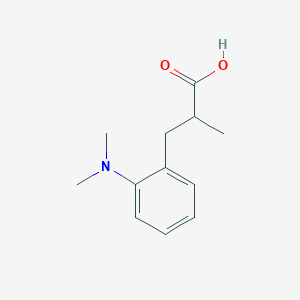
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
